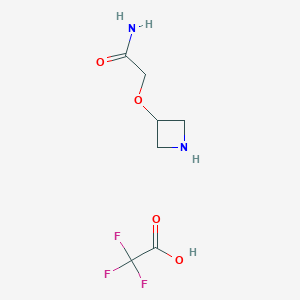
Ácido 5-amino-3-hidroxinaftaleno-2,7-disulfónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C10H10NNaO8S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its yellow to orange to brown powder form and is soluble in water .
Aplicaciones Científicas De Investigación
5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
Análisis Bioquímico
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid over time in laboratory settings
Dosage Effects in Animal Models
The effects of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid at different dosages in animal models have not been extensively studied
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid, which is then neutralized, filtered, and further processed to obtain the final product .
Industrial Production Methods
Industrial production of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the nitro group being reduced to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, iron powder, and ammonium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated derivatives of naphthalene, which are useful intermediates in the synthesis of dyes and other organic compounds .
Mecanismo De Acción
The mechanism of action of 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, an oxidizing agent, or a catalyst in various chemical reactions. Its effects are mediated through its ability to donate or accept electrons, thereby influencing the redox state of the reaction environment .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid include:
- 1-Amino-8-naphthol-3,6-disulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 3-Hydroxy-2,7-naphthalenedisulfonic acid .
Uniqueness
What sets 5-Amino-3-hydroxynaphthalene-2,7-disulfonic acid apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .
Propiedades
IUPAC Name |
5-amino-3-hydroxynaphthalene-2,7-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-10(20(16,17)18)9(12)4-7(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICOWXGXUJGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2436088.png)
![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)
![1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2436094.png)
![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/new.no-structure.jpg)
![N-({[4-(4-hydroxypiperidin-1-yl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2436096.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2436097.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)

![3-[(2-Hydroxyethane)sulfonyl]acetic acid](/img/structure/B2436101.png)

![N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2436104.png)


